molecular formula C24H24FN3O3 B2589616 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide CAS No. 894002-80-3

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide

Cat. No.: B2589616
CAS No.: 894002-80-3
M. Wt: 421.472
InChI Key: MOPHIXBICIAOBA-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Aerobic Alcohol Oxidation

Research indicates that azepan-related structures, such as 5-Fluoro-2-azaadamantane N-oxyl, can catalyze aerobic alcohol oxidation under mild conditions, highlighting their potential as organocatalysts in synthetic chemistry (Shibuya et al., 2011).

Cooperative Catalysis in Synthesis

Azepan derivatives have been utilized in cooperative rhodium and chiral phosphoric acid catalysis for the stereoselective cycloannulation of carbonyl ylides, producing complex heterocyclic compounds. This demonstrates their utility in synthesizing oxa-bridged azepino[1,2-a]indoles, contributing to the advancement of organic synthesis methodologies (Loui et al., 2021).

Enzymatic Inhibition Studies

Compounds structurally related to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide have shown potential as enzyme inhibitors. For example, novel biphenyl ester derivatives have been synthesized and displayed significant anti-tyrosinase activities, suggesting potential applications in medicinal chemistry for treatments related to enzyme regulation (Kwong et al., 2017).

Antagonistic Activity on Receptors

Research into specific ligands for receptors, such as the mitochondrial DBI receptor, has identified indol-3-yl-oxoacetamides as potent and selective agents. These findings underscore the potential for developing new therapeutic agents targeting specific receptors, reflecting the broader applicability of compounds with similar structural motifs (Romeo et al., 1992).

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c25-19-10-4-5-11-20(19)26-24(31)23(30)18-15-28(21-12-6-3-9-17(18)21)16-22(29)27-13-7-1-2-8-14-27/h3-6,9-12,15H,1-2,7-8,13-14,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPHIXBICIAOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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